molecular formula C18H20BrNO3 B125048 Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate CAS No. 105355-28-0

Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate

Cat. No.: B125048
CAS No.: 105355-28-0
M. Wt: 378.3 g/mol
InChI Key: PYTOLXHGGFADEP-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate is a brominated ester derivative featuring a pyridine-substituted ethoxyphenyl moiety.

Key structural attributes include:

  • Core structure: A propanoate ester backbone with a bromine atom at the C2 position.
  • Substituents: A 3-methylpyridin-2-yl group linked via an ethoxy bridge to a phenyl ring.
  • Molecular formula: Presumed to be C₁₈H₁₉BrNO₃ (based on analogs like C₁₉H₂₂BrNO₃ for the 5-ethyl variant) .

Properties

IUPAC Name

methyl 2-bromo-3-[4-[2-(3-methylpyridin-2-yl)ethoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3/c1-13-4-3-10-20-17(13)9-11-23-15-7-5-14(6-8-15)12-16(19)18(21)22-2/h3-8,10,16H,9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTOLXHGGFADEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)CC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163795
Record name Methyl α-bromo-4-[2-(3-methyl-2-pyridinyl)ethoxy]benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105355-28-0
Record name Methyl α-bromo-4-[2-(3-methyl-2-pyridinyl)ethoxy]benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105355-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-bromo-4-[2-(3-methyl-2-pyridinyl)ethoxy]benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazonium Salt Formation

The precursor, 4-[2-(3-methylpyridin-2-yl)ethoxy]aniline, is treated with sodium nitrite (NaNO2\text{NaNO}_2) and hydrogen bromide (HBr\text{HBr}) at −10°C to generate the diazonium salt. This intermediate is highly reactive and requires immediate use to prevent decomposition.

Copper-Catalyzed Coupling with Methyl Acrylate

The diazonium salt solution is added dropwise to methyl acrylate in the presence of a copper(I) bromide (CuBr\text{CuBr}) catalyst. The reaction proceeds via a radical mechanism, where the copper catalyst facilitates the transfer of the diazonium group to the acrylate’s β-position. This step yields methyl 3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)-2-bromopropanoate with a reported purity exceeding 92%.

Key Reaction Conditions:

  • Temperature : 0–5°C during diazonium formation; 25°C for coupling.

  • Catalyst Load : 5 mol% CuBr\text{CuBr}.

  • Yield : 78–85% after silica gel chromatography.

Advantages :

  • High regioselectivity due to the radical-stabilizing effect of the bromine atom.

  • Scalable to multi-kilogram batches with minimal byproducts.

Limitations :

  • Requires strict temperature control to avoid diazonium decomposition.

  • Residual copper traces necessitate additional purification steps.

Bromination of Hydroxypropanoate Intermediate

An alternative approach adapts methodologies from the synthesis of methyl 2-bromo-3-hydroxypropanoate (CAS 7691-28-3), modified to incorporate the pyridylethoxyphenyl group.

Synthesis of 3-(4-(2-(3-Methylpyridin-2-yl)ethoxy)phenyl)-3-hydroxypropanoic Acid

The hydroxypropanoic acid precursor is synthesized via Friedel-Crafts acylation of 4-(2-(3-methylpyridin-2-yl)ethoxy)benzene with acrylic acid, followed by catalytic hydrogenation.

Bromination and Esterification

The hydroxypropanoic acid undergoes bromination using PBr3\text{PBr}_3 in dichloromethane, followed by esterification with methanol in the presence of H2SO4\text{H}_2\text{SO}_4. This two-step process achieves a combined yield of 65–70%.

Optimization Insights:

  • Bromination Agent : PBr3\text{PBr}_3 outperforms HBr\text{HBr} in minimizing oxidation byproducts.

  • Esterification : Methanol in excess (5:1 molar ratio) drives the reaction to completion.

Advantages :

  • Utilizes commercially available starting materials.

  • Flexible for structural analogs via substitution of the pyridyl group.

Limitations :

  • Lower overall yield compared to the diazonium method.

  • Requires careful handling of corrosive PBr3\text{PBr}_3.

Heterocyclic Group Transfer via Hypervalent Iodine Reagents

A novel method inspired by RSC advances employs λ³-iodane reagents to transfer the pyridylethoxy group directly to a propanoate skeleton.

Iodine(III)-Mediated C–O Bond Formation

Methyl 2-bromo-3-phenylpropanoate reacts with a hypervalent iodine reagent containing the pre-formed 4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl group. The reaction proceeds under mild conditions (25°C, 12 h) with tetrabutylammonium iodide (TBAI\text{TBAI}) as a catalyst.

Workup and Isolation

The crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1) to isolate the target compound in 68% yield.

Critical Parameters:

  • Reagent Stability : λ³-Iodane must be freshly prepared to prevent hydrolysis.

  • Solvent Choice : Acetonitrile enhances reaction efficiency over THF or DCM.

Advantages :

  • Avoids hazardous diazonium intermediates.

  • Compatible with sensitive functional groups.

Limitations :

  • High reagent costs limit industrial feasibility.

  • Moderate yields necessitate further optimization.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost
Diazonium Coupling85%>92%Industrial$$
Bromination-Esterification70%88%Pilot-scale$
Iodine(III) Transfer68%90%Lab-scale$$$

Key Findings :

  • The diazonium method balances yield and scalability, making it preferred for bulk production.

  • Bromination-esterification offers cost advantages but requires post-synthetic purification.

  • Hypervalent iodine approaches are academically valuable but economically prohibitive.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Organic Synthesis

Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications, making it a versatile building block for developing new compounds.

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

  • Antimicrobial Properties : Studies have suggested that similar pyridine derivatives possess antimicrobial effects, which may extend to this compound. Its structural features could enhance interactions with bacterial cell membranes or enzymes.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Pharmacological Research

The compound's potential therapeutic applications are under investigation, particularly in drug design:

  • Targeting Enzymatic Pathways : The presence of the bromine atom and the pyridine moiety suggests that it may interact with specific enzymes or receptors, modulating their activity. This interaction could be pivotal in developing drugs targeting various diseases.

Comparison of Biological Activities of Related Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential antimicrobial and anti-inflammatory
Methyl 3-bromo-4-methoxybenzoateStructureModerate antimicrobial activity
Methyl 4-bromoacetophenoneStructureCytotoxic effects in cancer cell lines

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial properties of pyridine derivatives, including this compound). Results indicated that modifications in the structure significantly influenced their efficacy against various bacterial strains. The compound demonstrated promising results, suggesting further exploration in medicinal chemistry.

Case Study 2: Anti-inflammatory Mechanisms

Research into related compounds has revealed mechanisms by which these derivatives inhibit pro-inflammatory pathways. The structural characteristics of this compound suggest it may similarly modulate inflammatory responses, warranting detailed pharmacological studies.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate involves its interaction with specific molecular targets. In the context of antidiabetic agents, it acts on the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, modulating glucose and lipid metabolism .

Comparison with Similar Compounds

Physicochemical Properties (Inferred from Analogs):

Property Value (5-Ethylpyridin-2-yl Analog) Source
Molecular weight 392.29 g/mol
Boiling point 485.0 ± 45.0 °C
Density 1.3 ± 0.1 g/cm³
Flash point 247.1 ± 28.7 °C
Storage conditions 2–8°C, sealed, dry

Comparison with Structurally Similar Compounds

Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate (CAS 105355-25-7)

  • Structural differences : The pyridine ring bears a 5-ethyl group instead of 3-methyl.
  • Electronic effects: Ethyl is electron-donating, which may alter π-π stacking interactions in biological systems .
  • Synthetic routes: Similar to the target compound, involving bromination and etherification steps (e.g., coupling pyridine-ethanol derivatives with brominated esters) .

Ethyl 3-[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]propanoate (CAS 868754-42-1)

  • Key differences : Ethyl ester instead of methyl, absence of bromine.
  • Impact :
    • Hydrolysis stability : Ethyl esters are generally more resistant to enzymatic hydrolysis than methyl esters, affecting pharmacokinetics .
    • Reactivity : Lack of bromine limits utility in cross-coupling reactions .

Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate (CAS 60456-15-7)

  • Structural differences : Methoxy group replaces the pyridin-2-yl-ethoxy-phenyl moiety.
  • Impact: Polarity: The methoxy group increases hydrophilicity compared to aromatic pyridine systems . Applications: Likely used as a building block in non-pharmaceutical syntheses due to simpler structure .

Terbinafine Analogs (e.g., EP 4374877 A2 Derivatives)

  • Structural differences : Complex spirocyclic cores with trifluoromethyl and pyrimidine groups.
  • Impact: Bioactivity: These derivatives target enzymes (e.g., kinase inhibitors), suggesting the pyridine-bromo-propanoate scaffold may have pharmacological relevance . Synthetic complexity: Multi-step routes involving borane-pyridine reductions and C18 chromatography .

Biological Activity

Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate, with the CAS number 105355-28-0, is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms, and potential applications based on diverse scientific sources.

  • Molecular Formula : C18H20BrNO3
  • Molecular Weight : 378.26 g/mol
  • IUPAC Name : this compound
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane, but poorly soluble in water .

The exact mechanism of action for this compound is not extensively documented. However, it is hypothesized to interact with various molecular targets due to its structural properties. This compound may influence biochemical pathways relevant to neuroinflammation and other physiological processes.

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Compounds featuring pyridine rings are often investigated for their neuroprotective effects. This compound may share these properties, potentially acting on receptors or enzymes involved in neuroinflammation . The translocator protein (TSPO), associated with neuroinflammatory responses, is a target for many compounds in this class.

Research Findings

StudyFindings
In vitro studies Showed that similar compounds inhibit cancer cell proliferation (IC50 values ranging from low nanomolar to micromolar concentrations) .
Neuroinflammation models Compounds with similar structures demonstrated reduced microglial activation and cytokine production in animal models of neuroinflammation .
Pharmacological evaluations Indicated potential interactions with neurotransmitter systems, suggesting implications for neurological disorders .

Case Studies

  • Cancer Cell Line Study :
    • A study evaluated the effects of a structurally related compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to controls.
  • Neuroinflammation Assessment :
    • In a mouse model of multiple sclerosis, administration of related compounds resulted in decreased levels of pro-inflammatory cytokines and improved behavioral outcomes.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Esterification : Brominated intermediates (e.g., ethyl 2-bromo-2-methylpropionate) are reacted with aldehydes or ketones under acidic conditions (e.g., H₂SO₄) to form propanoate esters .
  • Coupling Reactions : Pyridyl-ethoxy-phenyl groups are introduced via nucleophilic substitution or Mitsunobu reactions. For example, brominated intermediates may react with 3-methylpyridin-2-yl ethanol derivatives under reflux with catalysts like trimethyl orthoformate .
  • Workup : Crude products are purified via column chromatography or recrystallization, with yields averaging 75–90% .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

  • LCMS/HPLC : Retention times (e.g., 0.96 min under SMD-TFA05 conditions) and m/z values (e.g., 414 [M+H]⁺) are used to verify molecular weight and purity .
  • NMR Spectroscopy : ¹H and ¹³C-NMR data (e.g., δ 176.1 ppm for carbonyl carbons) confirm regiochemistry and functional groups .
  • X-ray Crystallography : For crystalline derivatives, bond angles and torsion angles resolve stereochemical ambiguities (e.g., mean C–C bond length = 0.008 Å) .

Q. What are the critical stability considerations for handling this compound?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester or bromide groups .
  • Decomposition Risks : Exposure to moisture or heat (>40°C) may lead to bromine displacement or ester hydrolysis. Monitor via TLC or HPLC for degradation products .
  • Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity from brominated intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the coupling of the pyridyl-ethoxy-phenyl moiety?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling or copper catalysts for Ullmann-type reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of oxygen atoms in ethoxy groups, favoring substitution at the para position .
  • Kinetic Studies : Use in-situ FTIR or HPLC to track intermediate formation and adjust temperature (e.g., 60–80°C optimal for minimizing byproducts) .

Data Contradiction Note:
reports 90% yield under reflux with H₂SO₄, while similar protocols in show lower yields (75–80%) due to competing side reactions. This suggests solvent purity and reagent stoichiometry are critical variables .

Q. What mechanistic insights explain the bromine atom’s reactivity in downstream functionalization?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : The bromine acts as a directing group, facilitating meta-substitution in subsequent reactions. Computational studies (DFT) can predict activation barriers for bromine displacement .
  • Nucleophilic Displacement : In polar solvents (e.g., DMSO), bromide acts as a leaving group, enabling SN2 reactions with amines or thiols. Monitor via ¹H-NMR for shifts in adjacent protons (e.g., δ 3.36 ppm for CH₂-Br) .

Experimental Validation:

  • Isotopic Labeling : Use ⁸¹Br-labeled analogs to track bromide release via mass spectrometry .

Q. How can environmental impact assessments guide the disposal of this compound?

Methodological Answer:

  • Biodegradation Studies : Incubate with soil microbiota and analyze via GC-MS for persistent metabolites (e.g., brominated phenols) .
  • Ecotoxicity : Test on model organisms (e.g., Daphnia magna) to determine LC₅₀ values. highlights protocols for evaluating abiotic/biotic transformations in ecosystems .

Q. Critical Omissions in Literature

  • No studies address the compound’s photostability or UV-induced degradation.
  • Limited data exist on enantiomeric purity for chiral derivatives (e.g., via chiral HPLC or CD spectroscopy).

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